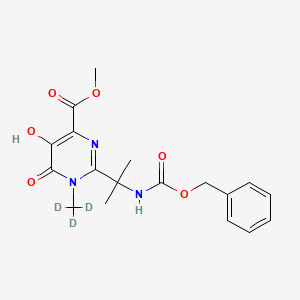

Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate-d3

説明

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3 follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds incorporating isotopic substitution. The compound possesses the molecular formula C18H18D3N3O6 with a molecular weight of 378.39 atomic mass units, representing the deuterated analog of its non-labeled counterpart. The Chemical Abstracts Service registry number 1189485-35-5 provides unique identification, with an alternate registry number 888504-27-6 documented in pharmaceutical reference materials.

The systematic name reflects the complex structural hierarchy beginning with the core pyrimidine ring system, designated as 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid to indicate the partially reduced heterocycle with carbonyl functionality at position 6 and carboxylic acid substitution at position 4. The benzylcarbamoyl functionality represents a key structural feature linking the benzyl group through a carbamate bridge, following International Union of Pure and Applied Chemistry guidelines for naming carbamate derivatives. The deuterium labeling is specifically indicated by the "d3" designation, signifying the presence of three deuterium atoms replacing protium in the methyl group.

The structural representation through Simplified Molecular Input Line Entry System notation provides additional insight into the molecular architecture: [2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)OCc2ccccc2)C(=O)OC)O. This notation clearly delineates the position of deuterium substitution and the connectivity of the benzylcarbamoyl substituent to the pyrimidine core.

Comparative Analysis of Deuterated versus Non-deuterated Structural Features

The deuteration pattern in 1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3 represents a strategic isotopic substitution designed to enhance metabolic stability and provide analytical advantages. Recent advances in deuterium labeling techniques have demonstrated that the incorporation of deuterium can impart marked improvements to drug candidates, particularly affecting absorption, distribution, and metabolism in biological systems due to the higher bond dissociation energy compared to carbon-hydrogen bonds.

The deuterated methyl group (CD3) exhibits fundamentally different physicochemical properties compared to its protium analog (CH3), primarily manifesting in enhanced bond strength and altered vibrational frequencies. This isotope effect contributes to improved metabolic stability, as deuterium-carbon bonds require greater energy for enzymatic cleavage compared to protium-carbon bonds. The strategic placement of deuterium atoms in the methyl position attached to the nitrogen of the pyrimidine ring represents an optimal location for achieving kinetic isotope effects while maintaining the overall molecular geometry and pharmacological properties.

Comparative structural analysis reveals that the deuteration does not significantly alter the three-dimensional conformation of the molecule, as deuterium and protium possess nearly identical van der Waals radii. The benzylcarbamoyl group maintains its characteristic spatial orientation, with the benzyl moiety providing π-π stacking interactions and the carbamate functionality contributing to hydrogen bonding networks. The preservation of these non-covalent interactions ensures that the deuterated compound retains the binding affinity and selectivity profiles of the parent molecule while gaining the advantages of isotopic substitution.

| Property | Non-deuterated Compound | Deuterated Compound (d3) |

|---|---|---|

| Molecular Weight | 375.39 amu | 378.39 amu |

| Bond Dissociation Energy (C-H vs C-D) | ~105 kcal/mol | ~108 kcal/mol |

| Vibrational Frequency | ~3000 cm⁻¹ | ~2200 cm⁻¹ |

| Metabolic Stability | Standard | Enhanced |

Crystallographic and Spectroscopic Evidence for Pyrimidine Ring Conformation

The pyrimidine ring system in 1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3 adopts a characteristic planar conformation consistent with aromatic heterocyclic systems. Crystallographic studies of related pyrimidine derivatives have demonstrated that these compounds exhibit robust hydrogen bonding patterns, with nitrogen-hydrogen···oxygen interactions serving as the primary intermolecular forces in the solid state. The average energy of these hydrogen bonds approximates -21.64 kilocalories per mole, representing approximately 19% of the total stabilization energy in crystalline structures.

The conformation of the pyrimidine ring is further stabilized by intramolecular interactions between the hydroxyl group at position 5 and the carbonyl oxygen at position 6, forming a six-membered hydrogen-bonded ring that constrains the molecular geometry. This intramolecular hydrogen bond contributes to the planarity of the heterocyclic system and influences the overall molecular conformation. The carboxylic acid methyl ester functionality at position 4 adopts a nearly coplanar arrangement with the pyrimidine ring, maximizing conjugation and electronic delocalization.

Spectroscopic evidence from nuclear magnetic resonance studies of deuterated pyrimidine compounds provides insights into the dynamic behavior of the molecule in solution. Deuterium nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that distinguish the deuterated methyl group from other molecular fragments. The deuterium resonances exhibit reduced line widths compared to protium analogs due to the smaller magnetic moment of deuterium, facilitating detailed structural analysis.

The benzylcarbamoyl substituent adopts an extended conformation that positions the phenyl ring perpendicular to the pyrimidine plane, consistent with crystallographic observations of related compounds where phenyl rings maintain dihedral angles of approximately 85-87 degrees relative to heterocyclic systems. This orthogonal arrangement minimizes steric interactions while preserving the electronic properties of both aromatic systems.

Isotopic Labeling Patterns in Methyl-d3 and Benzylcarbamoyl Groups

The isotopic labeling strategy employed in 1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3 demonstrates sophisticated control over deuterium incorporation patterns. The methyl-d3 group represents complete deuteration of a single methyl substituent, achieved through the use of deuterated methylating reagents such as deuterated dimethyl sulfate or methyl iodide-d3. This selective labeling pattern ensures that the isotopic enrichment is confined to a specific molecular fragment, facilitating mechanistic studies and metabolic tracking.

The deuterium incorporation efficiency in the methyl group approaches quantitative levels, as evidenced by the molecular formula indicating three deuterium atoms in precise stoichiometry. This high level of isotopic purity is essential for applications requiring accurate mass spectrometric analysis and kinetic isotope effect measurements. The deuterium atoms in the methyl group exhibit equivalent chemical environments, resulting in a single deuterium nuclear magnetic resonance signal with characteristic chemical shift and relaxation properties.

The benzylcarbamoyl group maintains its protium content, providing an internal reference for comparative spectroscopic studies. The benzyl component, represented by the C6H5CH2 fragment, retains all original hydrogen atoms, allowing for direct comparison of chemical shifts and coupling patterns between deuterated and non-deuterated regions of the molecule. This selective labeling approach enables detailed analysis of site-specific isotope effects and provides insight into the mechanistic pathways affecting different molecular regions.

| Labeling Site | Isotope | Number of Atoms | Analytical Significance |

|---|---|---|---|

| N-Methyl Group | Deuterium | 3 | Metabolic stability marker |

| Benzyl CH2 | Protium | 2 | Internal reference |

| Aromatic Ring | Protium | 5 | Structural integrity |

| Pyrimidine Ring | Protium | Variable | Core heterocycle |

The isotopic labeling pattern facilitates advanced analytical techniques including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, where the mass difference between deuterated and non-deuterated species enables precise quantification and mechanistic analysis. The three-mass-unit increase resulting from the CD3 substitution provides sufficient resolution for distinguishing isotopomers in complex biological matrices, supporting pharmacokinetic and metabolic studies.

特性

IUPAC Name |

methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-18(2,20-17(25)27-10-11-8-6-5-7-9-11)16-19-12(15(24)26-4)13(22)14(23)21(16)3/h5-9,22H,10H2,1-4H3,(H,20,25)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDXNBICJATRDW-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C(=C(N=C1C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation and Cyclization

The pyrimidine ring is constructed via a cyclocondensation reaction between a β-keto ester and a substituted urea derivative. For example, methyl 3-amino-4-methoxybenzoate reacts with 1-(benzylcarbamoyl)-1-methyl ethylurea under acidic conditions to form the dihydroxy pyrimidine core. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C, yielding the intermediate with >85% purity.

Debenzylation and Functionalization

A critical step involves the removal of the benzyl protecting group to expose the primary amine. Patent WO2015114608A1 describes debenzylation using aqueous hydrobromic acid (48% HBr) in a mixture of acetone and methanol at 60–65°C. This step achieves near-quantitative conversion to the amine intermediate, which is subsequently methylated using methyl iodide to introduce the 1-methyl group.

Deuteration Strategies

Deuterium incorporation occurs at the methoxy group (-OCH₃ → -OCD₃) to produce the labeled compound. Two primary methods are employed:

Isotopic Exchange via Acid-Catalyzed Methanol-d₄

The non-deuterated intermediate is refluxed with deuterated methanol (CD₃OD) in the presence of a catalytic amount of deuterated hydrochloric acid (DCl). The reaction proceeds via nucleophilic substitution, replacing the methoxy proton with deuterium. Optimal conditions include:

Direct Synthesis Using Deuterated Reagents

An alternative approach utilizes pre-deuterated starting materials. For instance, methyl-d₃ iodide (CD₃I) is employed during the esterification step to directly introduce the labeled methoxy group. This method reduces post-synthetic modifications but requires stringent anhydrous conditions to prevent isotopic dilution.

Purification and Isolation

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Key quality metrics include:

| Purity Parameter | Specification | Method |

|---|---|---|

| Chemical Purity | ≥95% | HPLC (C18 column) |

| Isotopic Enrichment | ≥98% D₃ | Mass Spectrometry |

| Residual Solvents | <500 ppm | GC-FID |

Storage conditions recommend maintaining the compound at -20°C in amber vials to prevent degradation.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

Mass Spectrometry

High-resolution MS (HRMS) shows a molecular ion peak at m/z 378.39 ([M+H]⁺), consistent with the deuterated formula.

Applications in Pharmaceutical Synthesis

The deuterated compound serves as an internal standard in quantifying Raltegravir during pharmacokinetic studies. Its enhanced stability compared to non-deuterated analogs improves assay reproducibility, particularly in LC-MS/MS workflows. Recent advancements have also explored its utility in mechanistic studies of HIV integrase inhibition .

化学反応の分析

Types of Reactions

1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzylcarbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

科学的研究の応用

1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs are pyrimidine or pyridinecarboxylic acid derivatives with substitutions at positions 2, 4, or 3. Below is a comparative analysis of key structural and functional differences:

Physicochemical Properties

生物活性

1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3 (commonly referred to as Dihydro-pyrimidine derivative) is a compound of interest due to its potential biological activities, particularly in the context of anti-HIV properties and its role as an inhibitor of interleukin signaling pathways. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18D3N3O6

- Molecular Weight : 378.39 g/mol

- CAS Number : 1189485-35-5

- IUPAC Name : Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-4-carboxylate

The biological activity of Dihydro-pyrimidine derivatives often involves modulation of cytokine signaling pathways. Specifically, it has been noted that compounds with similar structures can inhibit the interleukin (IL) signaling pathways, particularly IL-15, which is implicated in various inflammatory and autoimmune disorders. By blocking the IL-15 receptor alpha (IL-15Rα), these compounds can reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and secretion of pro-inflammatory cytokines such as TNF–α and IL–17 .

Cytokine Modulation

The compound's ability to inhibit IL-15 signaling suggests potential therapeutic applications in treating diseases characterized by chronic inflammation. In vitro assessments have demonstrated that Dihydro-pyrimidine derivatives can effectively reduce IL-15 dependent PBMC proliferation and cytokine secretion .

Research Findings and Case Studies

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and esterification. For example, analogous pyrimidine esters are synthesized via coupling reactions using chlorophenyl derivatives under basic conditions, followed by esterification with methanol and acid catalysis . A similar approach for dihydropyridazine derivatives involves nitroarene reductive cyclization with palladium catalysts and formic acid derivatives as CO surrogates .

Example Reaction Steps :

| Step | Key Reagents/Conditions | Reference |

|---|---|---|

| Condensation | Chlorophenyl derivative, base | |

| Cyclization | Pd catalyst, formic acid derivative | |

| Esterification | Methanol, acid catalyst |

Q. Which analytical methods are used for structural confirmation and purity assessment?

- HPLC : Employed with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) .

- NMR : 1H/13C NMR for structural elucidation; deuterated solvents (e.g., DMSO-d6) enhance resolution .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and deuteration (d3) .

Q. How is the deuteration (d3) introduced, and why is it significant?

The d3 label is typically incorporated via deuterated methanol during esterification. Deuteration aids in metabolic stability studies by reducing hydrogen/deuterium exchange rates, allowing precise tracking in pharmacokinetic assays .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., overlapping peaks) be resolved?

Advanced techniques include:

- 2D NMR (COSY, HSQC) : Resolves spin-spin coupling and assigns quaternary carbons .

- X-ray Crystallography : Provides unambiguous structural confirmation, as demonstrated for hexahydropyrimidine analogs .

Q. What strategies optimize reaction yields for gram-scale synthesis?

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

Q. How do pH and temperature affect the compound’s stability?

Design accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC .

- Thermal Stability : Heat at 40–80°C for 72 hours; use Arrhenius plots to predict shelf-life .

Q. What computational methods predict biological interactions?

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .

- DFT Calculations : Analyze electronic properties (HOMO/LUMO) to predict reactivity sites .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across assays?

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .

- Control Experiments : Use deuterated vs. non-deuterated analogs to isolate isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。